N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide

Butyrylcholinesterase inhibition Alzheimer's disease blood-brain barrier permeability

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide (CAS 268733-41-1; molecular formula C₁₆H₁₄N₂O₂S₂; MW 330.42 g/mol) is a synthetic heterocyclic compound belonging to the thienothiazine class. It features a fused thieno[2,3-d][1,3]thiazin-4-one core that is 5,6-dimethyl substituted, with a 2-phenylacetamide side chain attached at the 2-position.

Molecular Formula C16H14N2O2S2
Molecular Weight 330.42
CAS No. 268733-41-1
Cat. No. B2939955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
CAS268733-41-1
Molecular FormulaC16H14N2O2S2
Molecular Weight330.42
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)SC(=N2)NC(=O)CC3=CC=CC=C3)C
InChIInChI=1S/C16H14N2O2S2/c1-9-10(2)21-14-13(9)15(20)22-16(18-14)17-12(19)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,18,19)
InChIKeyFEAXCDZKIMVGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide (CAS 268733-41-1): Procurement-Ready Thienothiazine Scaffold for Butyrylcholinesterase and Antimicrobial Screening


N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide (CAS 268733-41-1; molecular formula C₁₆H₁₄N₂O₂S₂; MW 330.42 g/mol) is a synthetic heterocyclic compound belonging to the thienothiazine class. It features a fused thieno[2,3-d][1,3]thiazin-4-one core that is 5,6-dimethyl substituted, with a 2-phenylacetamide side chain attached at the 2-position . Thienothiazines share structural features with phenothiazines and have been investigated as selective butyrylcholinesterase (BChE) inhibitors with potential relevance to Alzheimer's disease research [1]. The phenylacetamide substituent distinguishes this compound from simpler benzamide or acetamide analogs, potentially altering lipophilicity, target engagement, and biological selectivity profiles relevant for medicinal chemistry and chemical biology procurement.

Why Generic Substitution of CAS 268733-41-1 with Close Thienothiazine Analogs Is Not Scientifically Justified


Within the thienothiazine chemical space, even minor modifications to the N-2 substituent profoundly alter biological activity profiles. The 2012 Karlsson et al. study of 45 thienothiazines demonstrated that BChE inhibitory potency and selectivity are exquisitely sensitive to the nature of the side chain attached to the thienothiazine nitrogen; compounds with different acyl or aryl substituents exhibited IC₅₀ values spanning orders of magnitude, with the most potent compound (3f) achieving an IC₅₀ of 0.51 ± 0.07 μM against human BChE while many close analogs were essentially inactive [1]. The 2-phenylacetamide group present in CAS 268733-41-1 introduces a methylene spacer between the carbonyl and the phenyl ring — a structural feature absent in the simpler benzamide analog (CAS 268733-46-6) — which alters molecular flexibility, hydrogen-bonding geometry, and lipophilicity (calculated logP ~3.79 for the phenylacetamide vs. ~3.1 for the benzamide analog) [2]. Such differences make generic substitution between these compounds scientifically invalid without direct comparative activity data.

Quantitative Differentiation Evidence for N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide (CAS 268733-41-1) Relative to Structural Analogs


Phenylacetamide Substituent Confers Distinct Lipophilicity Advantage Over the Benzamide Analog for Blood-Brain Barrier Penetration Potential

The target compound's 2-phenylacetamide side chain provides a calculated logP of approximately 3.79, compared to an estimated logP of approximately 3.1 for the direct benzamide analog N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6) [1]. The phenylacetamide compound also has a molecular weight of 330.42 g/mol and only 6 hydrogen bond acceptors, placing it within favorable ranges for passive CNS penetration according to commonly applied drug-likeness filters . For BChE-targeted programs requiring brain exposure, this lipophilicity increment may represent a critical differentiation factor.

Butyrylcholinesterase inhibition Alzheimer's disease blood-brain barrier permeability

Methylene Spacer in Phenylacetamide Chain Differentiates Binding Mode from Direct Benzamide and Acetamide Analogs in Thienothiazine BChE Pharmacophore

The thienothiazine BChE inhibitor pharmacophore model established by Karlsson et al. (2012) identified that the nature of the N-2 substituent is a primary determinant of inhibitory potency, with active compounds requiring specific spatial and electronic features at this position [1]. The 2-phenylacetamide group in CAS 268733-41-1 contains a methylene (-CH₂-) spacer between the amide carbonyl and the phenyl ring, creating a geometrically distinct presentation of the aromatic moiety compared to the directly attached benzamide (CAS 268733-46-6) or the minimal acetamide analog (MW 254.3 g/mol). This additional rotational degree of freedom may enable the phenyl ring to access sub-pockets within the BChE active site that are inaccessible to the more constrained benzamide analog.

Butyrylcholinesterase pharmacophore model structure-activity relationship

Thienothiazine Core with 5,6-Dimethyl Substitution Demonstrates Documented Class-Level BChE Inhibitory Activity with Nanomolar to Low Micromolar Potency Achievable

In the foundational 2012 study of thienothiazines as BChE inhibitors, six out of 45 tested thienothiazine derivatives were identified as potent and selective BChE inhibitors. The most active compound (3f) achieved an IC₅₀ of 0.51 ± 0.07 μM against human BChE, while the study established that the thienothiazine scaffold itself — particularly with appropriate N-2 substitution — is competent for nanomolar to low micromolar BChE engagement [1]. Although CAS 268733-41-1 was not among the 45 compounds explicitly tested in this published dataset, its thienothiazine core with 5,6-dimethyl substitution matches the core structural requirements identified in the pharmacophore model, and its distinct phenylacetamide side chain represents a systematic variation amenable to SAR exploration.

Butyrylcholinesterase inhibition thienothiazine Alzheimer's disease

Phenylacetamide Moiety Confers Additional Intermolecular Interaction Capacity Relevant to Antimicrobial Target Engagement Versus Simpler Thienothiazine Derivatives

Phenylacetamide-containing compounds have established precedent for antimicrobial activity through multiple mechanisms including membrane disruption and enzyme inhibition [1]. Within the thienothiazine series, the closely related 4-nitrobenzamide analog (CAS 268733-44-4) has been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with the thienothiazine scaffold itself noted for potential antimicrobial and enzyme inhibition applications [2]. The target compound's phenylacetamide group offers distinct hydrogen-bonding capacity (two H-bond donors, four H-bond acceptors) and π-stacking potential compared to the nitrobenzamide or simple benzamide congeners, which may translate to differential binding to bacterial enzyme targets such as DNA gyrase or dihydrofolate reductase.

Antimicrobial phenylacetamide thienothiazine

Optimal Research and Industrial Application Scenarios for CAS 268733-41-1: Where This Phenylacetamide-Thienothiazine Delivers Value


Butyrylcholinesterase Inhibitor Screening Libraries for Alzheimer's Disease Drug Discovery

CAS 268733-41-1 is best deployed as a structurally distinct member of a focused thienothiazine screening set for BChE inhibitor discovery. Based on the pharmacophore model established by Karlsson et al. (2012), which identified thienothiazines as a novel chemotype for selective BChE inhibition with the most potent compound achieving IC₅₀ = 0.51 μM against human BChE [1], this compound's phenylacetamide substituent provides a systematic variation from the benzamide (CAS 268733-46-6) and acetamide analogs that are more commonly available. Procurement for structure-activity relationship (SAR) expansion around the N-2 position is indicated where the goal is to explore the impact of the methylene spacer on BChE/AChE selectivity and brain penetration potential.

Comparative Antibacterial Screening of Thienothiazine Derivatives with Divergent N-2 Substituents

Given that the structurally related 4-nitrobenzamide thienothiazine analog (CAS 268733-44-4) has demonstrated antibacterial activity against Gram-positive and Gram-negative strains [2], CAS 268733-41-1 should be procured as part of a matched-pair analog set for minimum inhibitory concentration (MIC) determination. The phenylacetamide group eliminates the potentially confounding redox activity of the nitro group while preserving aromatic character for target engagement. This compound is appropriate for inclusion in antibacterial screening cascades where differentiation between nonspecific membrane effects and specific enzyme inhibition is desired, with the calculated logP of ~3.79 indicating sufficient membrane permeability for intracellular target access [3].

Chemical Probe Development for Profiling BChE Versus AChE Selectivity in Native Tissue Preparations

The thienothiazine scaffold has documented selectivity for BChE over AChE, with the 2012 study identifying six compounds that preferentially inhibited BChE [1]. CAS 268733-41-1, with its unique phenylacetamide side chain, may exhibit differential selectivity compared to the published analogs. This compound is suited for procurement by academic and industrial laboratories conducting ex vivo cholinesterase activity profiling in brain tissue homogenates, where compound selectivity across species orthologs (equine vs. human vs. rodent BChE) can be systematically evaluated using Ellman's assay. The compound's molecular weight (330.42 g/mol) and moderate lipophilicity support formulation in standard DMSO-based assay-ready stock solutions.

Computational Chemistry and Molecular Docking Studies Targeting the BChE Catalytic and Peripheral Binding Sites

Computational studies accompanying the Karlsson et al. (2012) publication suggested that active thienothiazines bind in an extended conformation spanning both the catalytic site and the peripheral anionic site of human BChE [1]. CAS 268733-41-1, with its extended phenylacetamide chain, provides a test case for docking studies and molecular dynamics simulations that probe whether the additional methylene spacer allows the terminal phenyl ring to engage the peripheral site more effectively than the benzamide analog. Procurement for in silico screening campaigns is recommended where prospective virtual hits can be validated against this compound as a reference ligand.

Quote Request

Request a Quote for N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.